(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
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Overview
Description
(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound that features a unique structure combining phenyl, dioxaborolane, and oxazinoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include boronic acids, pinacol, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The phenyl and dioxaborolane groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane moiety and is used in similar chemical reactions.
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene: Another compound with dioxaborolane groups, used in organic synthesis.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains the dioxaborolane group and is used in various chemical transformations.
Properties
Molecular Formula |
C33H37B2NO5 |
---|---|
Molecular Weight |
549.3 g/mol |
IUPAC Name |
(6S)-6-phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazine |
InChI |
InChI=1S/C33H37B2NO5/c1-30(2)31(3,4)39-34(38-30)23-15-17-26-22(18-23)19-27-25-16-14-24(35-40-32(5,6)33(7,8)41-35)20-28(25)37-29(36(26)27)21-12-10-9-11-13-21/h9-20,29H,1-8H3/t29-/m0/s1 |
InChI Key |
MCZUECLEAROOAI-LJAQVGFWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4[C@@H](OC5=C(C4=C3)C=CC(=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=CC=C7 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C=CC(=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=CC=C7 |
Origin of Product |
United States |
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